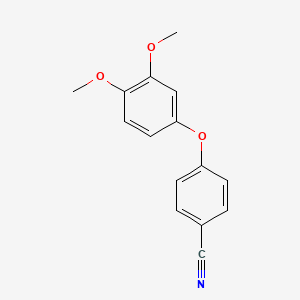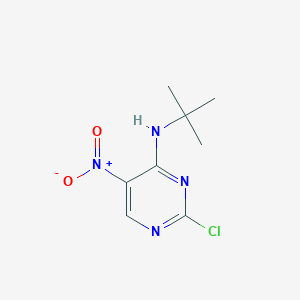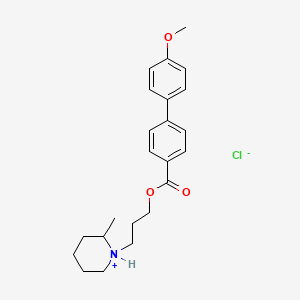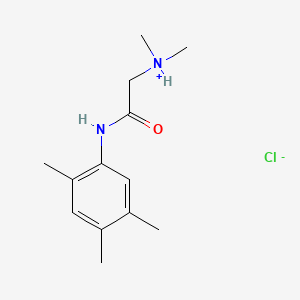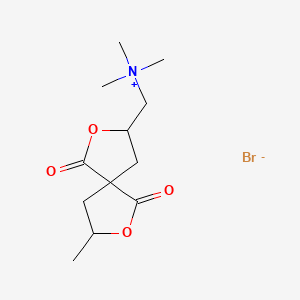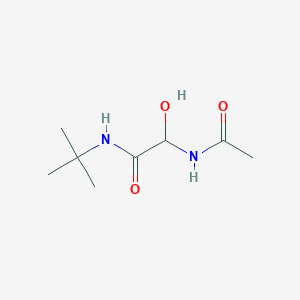![molecular formula C17H27N6S.Cl3Zn<br>C17H27Cl3N6SZn B13782497 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) CAS No. 93783-70-1](/img/structure/B13782497.png)
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazolium core, which is a five-membered ring containing sulfur and nitrogen atoms, and is further functionalized with diisopropylamino and dimethylamino groups, as well as an azo linkage to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the azo group is usually accomplished via diazotization followed by azo coupling reactions. The final step involves the coordination of the thiadiazolium compound with zinc chloride to form the trichlorozincate complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azo and thiadiazolium moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can react under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the thiadiazolium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Similar azo compound with sulfonic acid functionality.
5-[[4-(Dimethylamino)phenyl]imino]-8(5H)-quinolinone: Another compound with a dimethylamino phenyl group and imino functionality.
Uniqueness
5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-) is unique due to its combination of a thiadiazolium core, azo linkage, and coordination with zinc chloride. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
93783-70-1 |
|---|---|
Molekularformel |
C17H27N6S.Cl3Zn C17H27Cl3N6SZn |
Molekulargewicht |
519.2 g/mol |
IUPAC-Name |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C17H27N6S.3ClH.Zn/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;/h8-13H,1-7H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
VAPRHDPLMDUQLM-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-](Cl)Cl |
Verwandte CAS-Nummern |
93783-70-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



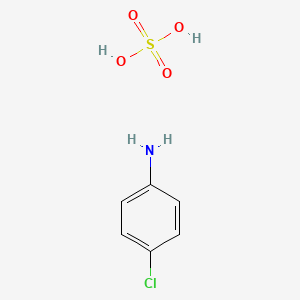
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
